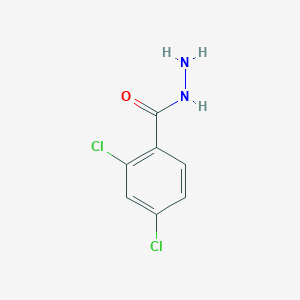

2,4-Dichlorobenzhydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQHOGSXXSMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206883 | |

| Record name | 2,4-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-06-2 | |

| Record name | 2,4-Dichlorobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5814-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzhydrazide

Introduction: The Significance of 2,4-Dichlorobenzhydrazide in Modern Drug Discovery

2,4-Dichlorobenzhydrazide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid aromatic core, substituted with two chlorine atoms, provides a stable scaffold that can be further functionalized to create molecules with diverse biological activities. The hydrazide functional group is particularly valuable as it can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds known for their broad spectrum of therapeutic properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive overview of the primary synthetic routes to 2,4-Dichlorobenzhydrazide, offering detailed protocols and mechanistic insights for researchers and professionals in drug development and organic synthesis.

Strategic Approaches to the Synthesis of 2,4-Dichlorobenzhydrazide

The synthesis of 2,4-Dichlorobenzhydrazide can be efficiently achieved through two principal pathways, each commencing from a readily available starting material:

-

Two-Step Synthesis from 2,4-Dichlorobenzoic Acid: This classic and robust method involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by a nucleophilic acyl substitution reaction with hydrazine.

-

One-Step Synthesis from Methyl 2,4-Dichlorobenzoate: This approach, known as hydrazinolysis, offers a more direct route by reacting the ester with hydrazine, thereby simplifying the synthetic process.

The choice between these two strategies often depends on the availability of starting materials, desired purity, and scalability of the reaction. This guide will provide detailed protocols for both methodologies.

Route 1: Two-Step Synthesis from 2,4-Dichlorobenzoic Acid

This synthetic pathway is bifurcated into two distinct experimental stages: the formation of 2,4-dichlorobenzoyl chloride and its subsequent reaction with hydrazine.

Part A: Synthesis of 2,4-Dichlorobenzoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, enhancing the electrophilicity of the carbonyl carbon and facilitating subsequent nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and the subsequent collapse of the intermediate to form the acid chloride, sulfur dioxide, and hydrogen chloride gas.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), add 2,4-dichlorobenzoic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

-

Heat the reaction mixture to reflux for 3-4 hours.[1] The reaction can be monitored for the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.[1]

-

The resulting crude 2,4-dichlorobenzoyl chloride can be purified by fractional distillation under reduced pressure or used directly in the next step.

Part B: Synthesis of 2,4-Dichlorobenzhydrazide

With the highly reactive 2,4-dichlorobenzoyl chloride in hand, the final step is its reaction with hydrazine hydrate.

Mechanism: Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to yield the stable 2,4-dichlorobenzhydrazide.

Experimental Protocol:

-

In a beaker or flask, dissolve hydrazine hydrate in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the hydrazine solution in an ice bath to 0-5°C. This is crucial to control the exothermicity of the reaction and to prevent the formation of disubstituted hydrazine byproducts.[2]

-

In a separate flask, dissolve the 2,4-dichlorobenzoyl chloride in THF.

-

Slowly add the 2,4-dichlorobenzoyl chloride solution dropwise to the cooled hydrazine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for approximately 30 minutes.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product.

-

The solid 2,4-dichlorobenzhydrazide is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Route 2: One-Step Synthesis from Methyl 2,4-Dichlorobenzoate

This method provides a more streamlined approach to 2,4-Dichlorobenzhydrazide through the direct hydrazinolysis of the corresponding methyl ester.

Mechanism: The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the ester. The methoxy group is subsequently eliminated as methanol, resulting in the formation of the hydrazide. This reaction is typically carried out under reflux conditions to drive it to completion.[3]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine methyl 2,4-dichlorobenzoate and methanol.[3]

-

Add an excess of hydrazine hydrate to the mixture.[3]

-

Heat the reaction mixture to reflux for several hours (typically 6 hours or as determined by TLC monitoring).[3]

-

After the reaction is complete, allow the mixture to cool.

-

The excess solvent and hydrazine hydrate are removed under reduced pressure.

-

The resulting crude product can then be recrystallized from a suitable solvent, such as methanol, to yield pure 2,4-Dichlorobenzhydrazide.[3]

Reagent and Product Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | Starting Material (Route 1) |

| Thionyl Chloride | SOCl₂ | 118.97 | Reagent (Route 1) |

| 2,4-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | 209.46 | Intermediate (Route 1) |

| Methyl 2,4-Dichlorobenzoate | C₈H₆Cl₂O₂ | 205.04 | Starting Material (Route 2) |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent (Both Routes) |

| 2,4-Dichlorobenzhydrazide | C₇H₆Cl₂N₂O | 205.04 | Final Product |

Visualizing the Synthetic Pathways

Caption: Synthetic routes to 2,4-Dichlorobenzhydrazide.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a fume hood, and skin contact should be avoided.

-

The reaction of 2,4-dichlorobenzoic acid with thionyl chloride produces HCl and SO₂ gases , which are toxic and corrosive. A proper gas trap should be used to neutralize these byproducts.

-

The reaction of 2,4-dichlorobenzoyl chloride with hydrazine is exothermic . The slow, dropwise addition at low temperatures is critical to control the reaction rate and prevent overheating.

Characterization and Validation

The identity and purity of the synthesized 2,4-Dichlorobenzhydrazide should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Spectroscopy:

-

FTIR: The infrared spectrum should show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and aromatic C-H and C=C stretching.[2]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the N-H protons of the hydrazide group. The N-H protons often appear as broad singlets.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons.

-

-

Mass Spectrometry: This technique will confirm the molecular weight of the compound.

Conclusion

The synthesis of 2,4-Dichlorobenzhydrazide is a well-established process that can be achieved through multiple reliable routes. The choice of synthetic strategy will be dictated by laboratory-specific factors, including the availability of starting materials and equipment. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable intermediate for application in pharmaceutical and chemical research. The robust nature of the described syntheses, coupled with the versatility of the hydrazide product, underscores the continued importance of this compound in the development of novel molecular entities.

References

- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google P

-

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide - MDPI. [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzhydrazide

This guide provides a comprehensive overview of the physicochemical properties of 2,4-Dichlorobenzhydrazide, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both established data and practical, field-tested methodologies for its analysis.

Introduction: The Significance of 2,4-Dichlorobenzhydrazide

2,4-Dichlorobenzhydrazide (C₇H₆Cl₂N₂O) belongs to the hydrazide class of organic compounds, which are noted for their wide range of biological activities. The incorporation of a dichlorinated phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective utilization in drug design, synthesis, and formulation. These properties govern its solubility, permeability, reactivity, and ultimately, its bioavailability and potential therapeutic efficacy.

Molecular and Physicochemical Profile

A summary of the key physicochemical properties of 2,4-Dichlorobenzhydrazide is presented below. It is important to note that while some data is available for the specific compound, other parameters are inferred from closely related analogues due to a lack of direct experimental values in publicly accessible literature.

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₇H₆Cl₂N₂O | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| CAS Number | 5814-06-2 | [1] |

| Melting Point | Data not available. For the related precursor, 2,4-Dichlorophenylhydrazine hydrochloride, the melting point is 220-224 °C.[2] | The melting point is a critical indicator of purity and lattice energy. |

| Boiling Point | Data not available. | Likely to decompose at higher temperatures. |

| Solubility | Limited solubility in water is expected due to the hydrophobic dichlorophenyl group. It is predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO.[3] | This is a key parameter for formulation and in-vitro assay development. The solubility of the similar 4-chlorobenzohydrazide supports this prediction.[3] |

| LogP (Octanol/Water Partition Coefficient) | Predicted to be moderately lipophilic. | LogP is a crucial determinant of a drug's ability to cross biological membranes.[4] |

| pKa (Dissociation Constant) | The hydrazide moiety has both acidic (N-H) and basic (amino) character. The exact pKa is not available. | pKa influences the ionization state at physiological pH, affecting solubility and receptor binding. |

Synthesis of 2,4-Dichlorobenzhydrazide

The synthesis of 2,4-Dichlorobenzhydrazide is typically achieved through the condensation of a 2,4-dichlorobenzoyl derivative with hydrazine. A common and effective method involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate.

Synthetic Workflow

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of similar hydrazide compounds.[5]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.

-

Reaction: Dissolve 2,4-dichlorobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled hydrazine hydrate solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,4-Dichlorobenzhydrazide.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Analytical Characterization

A crucial aspect of working with any chemical entity is its unambiguous identification and the confirmation of its purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as signals for the N-H protons of the hydrazide moiety. The aromatic protons will likely appear as a complex multiplet in the region of 7.0-8.0 ppm. The N-H protons will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 160-170 ppm) and the carbons of the dichlorinated aromatic ring.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dichlorobenzhydrazide is expected to exhibit characteristic absorption bands:

-

N-H stretching: Around 3200-3400 cm⁻¹ (can be broad).

-

C=O stretching (Amide I): A strong band around 1640-1680 cm⁻¹.

-

N-H bending (Amide II): Around 1520-1570 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,4-Dichlorobenzhydrazide, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (205.04 g/mol ). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 2,4-Dichlorobenzhydrazide. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point for method development. Detection is typically performed using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

Experimental Protocols for Physicochemical Property Determination

The following are generalized protocols for the experimental determination of key physicochemical properties of 2,4-Dichlorobenzhydrazide.

Determination of Melting Point

Sources

- 1. 2,4-Dichlorobenzhydrazide (CAS 5814-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,4-Dichlorophenylhydrazine hydrochloride CAS#: 5446-18-4 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,4-Dichlorobenzhydrazide (CAS 5814-06-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Hydrazides in Modern Chemistry

Hydrazides are a class of organic compounds characterized by a hydrazine moiety attached to a carbonyl group. This functional group imparts a unique reactivity that has made hydrazides indispensable tools in both medicinal chemistry and organic synthesis.[1] They serve as key precursors for a wide array of bioactive molecules and heterocyclic systems.[2] Among these, 2,4-Dichlorobenzhydrazide stands out as a valuable building block, featuring a dichlorinated phenyl ring that can significantly influence the biological activity and physicochemical properties of its derivatives. This guide provides a comprehensive technical overview of 2,4-Dichlorobenzhydrazide, from its fundamental properties and synthesis to its applications and safety considerations.

Physicochemical Properties of 2,4-Dichlorobenzhydrazide

A thorough understanding of the physicochemical properties of 2,4-Dichlorobenzhydrazide is essential for its effective use in research and development. While experimental data for some properties are limited, a combination of supplier information and computational predictions provides a solid foundation.

| Property | Value | Source |

| CAS Number | 5814-06-2 | [3] |

| Molecular Formula | C₇H₆Cl₂N₂O | [3] |

| Molecular Weight | 205.04 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 167-171 °C | |

| Boiling Point (Predicted) | 363.3 ± 25.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | N/A |

| pKa (Predicted) | 11.53 ± 0.70 (most acidic), 2.27 ± 0.55 (most basic) | N/A |

| LogP (Predicted) | 2.29 | N/A |

Synthesis of 2,4-Dichlorobenzhydrazide: A Two-Step Approach

The synthesis of 2,4-Dichlorobenzhydrazide is typically achieved through a two-step process, starting from the readily available 2,4-dichlorotoluene. The first step involves the formation of the key intermediate, 2,4-dichlorobenzoyl chloride, which is then reacted with hydrazine hydrate to yield the final product.

Caption: Condensation reaction of 2,4-Dichlorobenzhydrazide.

This condensation reaction is a cornerstone of its application as a building block for more complex molecules, particularly a wide variety of heterocyclic compounds. [4][5][6]The resulting hydrazone can undergo further intramolecular cyclization or react with other reagents to form five- and six-membered rings, such as pyrazoles, oxadiazoles, and triazines.

The dichlorophenyl moiety of 2,4-Dichlorobenzhydrazide is not merely a passive scaffold. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the hydrazide group and impart specific biological activities to the resulting derivatives. Halogenated aromatic compounds are known to play a significant role in the biological activity of many pharmaceuticals and agrochemicals. [7][8]

Biological Significance and Potential Mechanisms of Action of Derivatives

While specific studies on the mechanism of action of 2,4-Dichlorobenzhydrazide are not widely available, the broader class of benzhydrazide and hydrazone derivatives has been extensively studied, revealing a wide spectrum of biological activities. [9]These include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. [7] The mechanism of action for these derivatives is often multifaceted and target-dependent. Some key mechanisms include:

-

Enzyme Inhibition: Benzhydrazide derivatives have been shown to act as inhibitors of various enzymes. For instance, some derivatives function as monoamine oxidase inhibitors (MAOIs). [1]More recently, derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain, highlighting their potential as agricultural fungicides. [10]* Free Radical Scavenging and Generation: The hydrazide moiety can participate in redox reactions, acting as a free radical scavenger under certain conditions. [1]Conversely, some hydrazide-based drugs, like the anti-tubercular agent isoniazid, are activated by enzymes to generate hydrazyl free radicals, which are key to their therapeutic effect. [9]* Disruption of Cellular Integrity: Some benzhydrazide derivatives have been shown to exert their biological effects by disrupting the cell membrane integrity of target organisms. [10] The 2,4-dichloro substitution pattern on the phenyl ring is of particular interest in drug design. The position and nature of halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

A study on new benzohydrazide derivatives containing a 4-aminoquinazoline moiety found that a derivative with a 3,4-difluorophenyl group (compound A6) exhibited broad-spectrum antifungal activity. [10]The EC₅₀ values for this compound against a range of fungi were in the low microgram per milliliter range. [10]Mechanistic studies revealed that this compound disrupted the cell membrane integrity and inhibited succinate dehydrogenase (SDH) in Rhizoctonia solani, with an IC₅₀ of 11.02 μM. [10]

| Derivative/Related Compound | Biological Activity | IC₅₀/EC₅₀ Value | Target Organism/Enzyme |

|---|---|---|---|

| Compound A6 (a benzhydrazide derivative) | Antifungal | 0.63 - 3.82 µg/mL (EC₅₀) | Various fungi |

| Compound A6 | SDH Inhibition | 11.02 µM (IC₅₀) | Rhizoctonia solani |

Analytical Methodologies

The analysis of hydrazides and their derivatives typically employs standard chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the separation and quantification of benzhydrazide derivatives. A reverse-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is often achieved using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS provides excellent separation and structural elucidation. The mass spectrometer allows for the unequivocal identification of the compound based on its mass-to-charge ratio and fragmentation pattern.

Safety and Handling

2,4-Dichlorobenzhydrazide is classified as an irritant. [11]It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

Hazard Statements: [11]* H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [11]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical. [11]

Conclusion and Future Perspectives

2,4-Dichlorobenzhydrazide is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its hydrazide moiety make it an excellent starting point for the creation of a diverse range of hydrazone and heterocyclic derivatives. The presence of the dichlorinated phenyl ring provides a handle for tuning the biological activity of these derivatives. While much of the current research focuses on the derivatives of 2,4-Dichlorobenzhydrazide, further investigation into the direct applications and biological activity of the parent compound could unveil new opportunities. The continued exploration of benzhydrazide scaffolds in medicinal and agricultural chemistry is a promising avenue for the development of novel therapeutic agents and crop protection solutions.

References

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). SpringerLink. Retrieved from [Link]

-

Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (2022). AIP Publishing. Retrieved from [Link]

-

Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. (2025). PubMed. Retrieved from [Link]

-

2,4 DNP reacts with carbonyls (aldehydes/ketones) to give yellow ppt. askIITians. Retrieved from [Link]

-

(2,4-Dichlorophenyl)hydrazine. PubChem. Retrieved from [Link]

-

Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions. ResearchGate. Retrieved from [Link]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses. Retrieved from [Link]

-

A facile, an efficient and a rapid synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones from carbon dioxide under a strong basic condition. Royal Society of Chemistry. Retrieved from [Link]

-

The Chemistry of Intermediates: Understanding 2,4-Dichlorobenzoyl Chloride's Role. LinkedIn. Retrieved from [Link]

-

The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. Medium. Retrieved from [Link]

-

Mechanism of action of toxic halogenated aromatics. National Center for Biotechnology Information. Retrieved from [Link]

-

2,4-DNP Test for aldehydes and ketones | Nucleophilic aromatic substitution | JAM 2022 - Question 21. YouTube. Retrieved from [Link]

-

Synthesis of p-chlorobenzoylhydrazine. PrepChem.com. Retrieved from [Link]

- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents.

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. Retrieved from [Link]

-

Addition-Elimination Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES. Retrieved from [Link]

-

addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Retrieved from [Link]

-

pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. Retrieved from [Link]

-

2,4-Dichlorobenzoic Acid. PubChem. Retrieved from [Link]

-

Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ResearchGate. Retrieved from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information. Retrieved from [Link]

-

synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC. Retrieved from [Link]

-

pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. PubMed. Retrieved from [Link]

Sources

- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Potential Applications of 2,4-Dichlorobenzhydrazide

This guide provides a comprehensive technical overview of 2,4-Dichlorobenzhydrazide, a molecule of significant interest in medicinal and synthetic chemistry. We will delve into its molecular architecture, plausible synthetic routes, and detailed characterization methodologies. Furthermore, this document will explore its potential applications, drawing insights from the bioactivity of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Hydrazide Scaffold in Modern Chemistry

Hydrazides are a class of organic compounds characterized by the functional group -CONHNH2. This structural motif is a cornerstone in the synthesis of a wide array of heterocyclic compounds and serves as a versatile intermediate in the creation of novel bioactive molecules. The presence of the reactive hydrazide moiety allows for the facile construction of hydrazones, pyrazoles, oxadiazoles, and other important pharmacophores.

2,4-Dichlorobenzhydrazide, with its dichlorinated phenyl ring, presents a particularly interesting scaffold. The electronic properties conferred by the chlorine atoms can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall pharmacological profile. This guide aims to provide a detailed exposition of this compound, laying the groundwork for its further exploration in various scientific endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,4-Dichlorobenzhydrazide is defined by a 2,4-dichlorophenyl group attached to a carbohydrazide moiety. This arrangement dictates its chemical behavior and potential for intermolecular interactions.

| Property | Value | Source |

| IUPAC Name | 2,4-Dichlorobenzohydrazide | N/A |

| CAS Number | 5814-06-2 | |

| Molecular Formula | C₇H₆Cl₂N₂O | |

| Molecular Weight | 205.04 g/mol | |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | 168-170 °C | |

| LogP (calculated) | 1.597 | |

| Water Solubility (log) | -3.19 (mol/L) |

The planarity of the benzene ring and the potential for hydrogen bonding through the hydrazide group are key structural features. While specific crystallographic data for 2,4-Dichlorobenzhydrazide is not publicly available, studies on related hydrazone derivatives, such as N′-(2,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide, reveal that the dihedral angle between aromatic rings can be relatively small, suggesting a degree of conformational rigidity[1][2]. In the solid state, it is expected that intermolecular N-H···O hydrogen bonds would be a dominant feature, leading to the formation of extended supramolecular architectures.

Synthesis of 2,4-Dichlorobenzhydrazide: A Methodological Approach

The synthesis of 2,4-Dichlorobenzhydrazide is most commonly achieved through the reaction of an activated derivative of 2,4-dichlorobenzoic acid with hydrazine hydrate. The following protocol describes a robust and widely applicable method starting from the corresponding acyl chloride.

Rationale for Synthetic Strategy

The choice of 2,4-dichlorobenzoyl chloride as the starting material is predicated on its high reactivity towards nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired hydrazide. This reaction is typically fast and high-yielding. An alternative, though generally slower, route involves the reaction of a methyl or ethyl ester of 2,4-dichlorobenzoic acid with hydrazine hydrate, often requiring prolonged heating.

Experimental Protocol: Synthesis from 2,4-Dichlorobenzoyl Chloride

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Hydrazine hydrate (64-85% solution in water)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine, Pyridine) - Optional, to scavenge HCl byproduct

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of hydrazine hydrate (typically 1.5-2.0 equivalents) in the chosen anhydrous solvent. The solution is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: A solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred hydrazine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. If a base is used, it is typically added to the initial hydrazine solution.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the slow addition of distilled water. The organic solvent may be removed under reduced pressure. The resulting aqueous suspension is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product. The crude 2,4-Dichlorobenzhydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to afford a white crystalline solid.

Caption: Workflow for the synthesis of 2,4-Dichlorobenzhydrazide.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4-Dichlorobenzhydrazide. The following sections detail the expected outcomes from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazide group. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The -NH and -NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. Deuterium exchange with D₂O can be used to confirm the assignment of these labile protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (typically in the range of 165-175 ppm) and the six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atoms and the carbohydrazide group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the -NH₂ group, and a broader band for the -NH group.

-

C=O stretching (Amide I): A strong absorption band around 1650 cm⁻¹.

-

N-H bending (Amide II): A band in the region of 1580-1620 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of 2,4-Dichlorobenzhydrazide (m/z ≈ 204, considering the most abundant isotopes). The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a characteristic feature of the molecular ion cluster.

-

Fragmentation Pattern: Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond, as well as loss of small neutral molecules like H₂O and NH₃. The fragmentation of the 2,4-dichlorobenzoyl cation would also contribute to the overall spectrum.

Potential Applications in Drug Discovery and Agrochemicals

While specific applications of 2,4-Dichlorobenzhydrazide are not extensively documented in publicly available literature, the broader class of hydrazides and their derivatives, particularly those bearing a 2,4-dichloro moiety, have shown significant promise in several areas.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial activity of hydrazones derived from precursors containing the 2,4-dichloro substitution pattern. A 2022 study reported the synthesis of two such hydrazones and their significant antibacterial and antifungal activities, with some compounds showing efficacy against ciprofloxacin-resistant strains of Staphylococcus aureus and Proteus mirabilis[3][4]. This suggests that 2,4-Dichlorobenzhydrazide could serve as a valuable starting material for the development of new antimicrobial agents.

The proposed mechanism of action for many antimicrobial hydrazones involves the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis. The lipophilic nature of the dichlorinated phenyl ring may facilitate the transport of these molecules across microbial cell membranes.

Caption: Logical workflow for the development of antimicrobial agents from 2,4-Dichlorobenzhydrazide.

Intermediate in Synthesis

2,4-Dichlorobenzhydrazide is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. Its reaction with different electrophiles can lead to the formation of:

-

1,3,4-Oxadiazoles: By cyclization with carboxylic acids or their derivatives.

-

1,3,4-Thiadiazoles: Through reaction with carbon disulfide or thiophosgene.

-

Pyrazoles: In reactions with 1,3-dicarbonyl compounds.

These heterocyclic scaffolds are prevalent in many approved drugs and agrochemicals, underscoring the potential of 2,4-Dichlorobenzhydrazide as a key building block in synthetic chemistry[5][6]. For instance, the related compound 2,4-dichlorobenzaldehyde is a known intermediate in the synthesis of the fungicide diniconazole[7].

Conclusion and Future Perspectives

2,4-Dichlorobenzhydrazide is a molecule with significant untapped potential. Its straightforward synthesis and the versatile reactivity of the hydrazide functional group make it an attractive starting material for the synthesis of a diverse range of compounds. The preliminary evidence of potent antimicrobial activity in its derivatives warrants a more in-depth investigation into the biological properties of 2,4-Dichlorobenzhydrazide and its analogues.

References

-

Cheméo. (n.d.). 2,4-Dichlorobenzhydrazide. Retrieved from [Link]

-

Liu, X., et al. (2010). N′-(2,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2843. Available at: [Link]

-

Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate. Available at: [Link]

-

LookChem. (n.d.). 2,4-Dichlorophenylhydrazine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2,4-Dichlorobenzaldehyde: Properties and Applications. Retrieved from [Link]

-

The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (n.d.). Retrieved from [Link]

Sources

Spectral Characterization of 2,4-Dichlorobenzhydrazide: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 2,4-Dichlorobenzhydrazide, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecule's structure, purity, and for understanding its chemical behavior.

Molecular Structure and Spectroscopic Overview

2,4-Dichlorobenzhydrazide (C₇H₆Cl₂N₂O, Molecular Weight: 205.04 g/mol ) is a hydrazide derivative of 2,4-dichlorobenzoic acid.[1] Its structure comprises a dichlorinated benzene ring attached to a carbohydrazide functional group (-CONHNH₂). This unique combination of a substituted aromatic ring, an amide linkage, and a hydrazine moiety gives rise to a characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control in synthetic processes and for the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,4-Dichlorobenzhydrazide, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,4-Dichlorobenzhydrazide.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,4-Dichlorobenzhydrazide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize the compound and to allow for the observation of exchangeable N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 12-16 ppm.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 0-200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 2,4-Dichlorobenzhydrazide is expected to show signals corresponding to the aromatic protons and the protons of the hydrazide group.

Table 1: Predicted ¹H NMR Data for 2,4-Dichlorobenzhydrazide (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 10.5 | Singlet | 1H | -CONH- |

| ~7.8 - 8.0 | Doublet | 1H | H-6 |

| ~7.6 - 7.7 | Doublet | 1H | H-3 |

| ~7.4 - 7.5 | Doublet of d | 1H | H-5 |

| ~4.5 - 5.0 | Singlet | 2H | -NH₂ |

Interpretation:

-

-CONH- Proton: The amide proton is expected to appear as a broad singlet in the downfield region (around 10-10.5 ppm) due to its acidic nature and the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons: The three aromatic protons will exhibit a characteristic splitting pattern. The proton at the H-6 position, being ortho to the carbonyl group, will be the most deshielded. The H-3 proton, adjacent to a chlorine atom, will also be in the downfield region. The H-5 proton will appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

-NH₂ Protons: The amine protons of the hydrazine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 2,4-Dichlorobenzhydrazide (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O |

| ~135 - 140 | C-2 |

| ~132 - 135 | C-4 |

| ~130 - 132 | C-1 |

| ~129 - 131 | C-6 |

| ~127 - 129 | C-5 |

| ~125 - 127 | C-3 |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 165-170 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the region of 125-140 ppm. The carbons directly attached to the electron-withdrawing chlorine atoms (C-2 and C-4) will be shifted downfield. The quaternary carbon (C-1) will also be in this region. The remaining carbons (C-3, C-5, and C-6) will appear at slightly higher fields. The specific assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of 2,4-Dichlorobenzhydrazide to identify its characteristic functional groups.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the spectrum to identify the absorption bands.

IR Spectral Data (Predicted)

The IR spectrum of 2,4-Dichlorobenzhydrazide will show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for 2,4-Dichlorobenzhydrazide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3400 | N-H stretch (asymmetric) | -NH₂ |

| ~3200 - 3300 | N-H stretch (symmetric) | -NH₂ |

| ~3100 - 3200 | N-H stretch | -CONH- |

| ~3000 - 3100 | Aromatic C-H stretch | Ar-H |

| ~1640 - 1680 | C=O stretch (Amide I) | Carbonyl |

| ~1580 - 1620 | N-H bend | Amine/Amide |

| ~1450 - 1600 | Aromatic C=C stretch | Benzene ring |

| ~1000 - 1100 | C-Cl stretch | Aryl chloride |

Interpretation:

-

N-H Stretching: The presence of the primary amine (-NH₂) and the secondary amide (-CONH-) groups will result in multiple N-H stretching bands in the region of 3100-3400 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl group (Amide I band) is expected between 1640 and 1680 cm⁻¹.

-

Aromatic Vibrations: The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bonds will give rise to stretching vibrations in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of 2,4-Dichlorobenzhydrazide to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion with less fragmentation.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: Record the mass-to-charge ratio (m/z) of the ions and their relative abundance.

Mass Spectral Data (Predicted)

The mass spectrum of 2,4-Dichlorobenzhydrazide will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of 2,4-Dichlorobenzhydrazide (EI)

| m/z | Ion |

| 204 | [M]⁺ (for ³⁵Cl₂) |

| 206 | [M+2]⁺ (for ³⁵Cl³⁷Cl) |

| 208 | [M+4]⁺ (for ³⁷Cl₂) |

| 173 | [M - NHNH₂]⁺ |

| 175 | [M+2 - NHNH₂]⁺ |

| 145 | [C₆H₃Cl₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 204, 206, and 208 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1.

-

Fragmentation Pattern: A key fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the 2,4-dichlorobenzoyl cation at m/z 173 (and its isotopic peaks at m/z 175). Further fragmentation can lead to the loss of the carbonyl group to give the 2,4-dichlorophenyl cation at m/z 145.

Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 2,4-Dichlorobenzhydrazide.

Conclusion

The comprehensive spectral analysis of 2,4-Dichlorobenzhydrazide through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data presented in this guide, based on fundamental spectroscopic principles and analysis of related compounds, serves as a valuable resource for researchers in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable structural verification and purity assessment.

References

-

Cheméo. Chemical Properties of 2,4-Dichlorobenzhydrazide (CAS 5814-06-2). [Link]

-

PubChem. 2,4-Dichlorobenzamide. [Link]

-

PubChem. 4-Chlorobenzohydrazide. [Link]

-

Al-Hourani, B. et al. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank 2016, 2016(3), M904. [Link]

-

Li, S. et al. N′-(2,4-Dichlorobenzylidene)-4-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3143. [Link]

-

Tang, S. N′-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3063. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorobenzhydrazide from 2,4-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,4-dichlorobenzhydrazide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document delves into the underlying chemical principles, a detailed experimental protocol, characterization techniques, and critical safety considerations.

Introduction and Significance

2,4-Dichlorobenzhydrazide is a valuable building block in organic synthesis. Its structure, featuring a dichlorinated phenyl ring and a hydrazide functional group, allows for a variety of subsequent chemical modifications. This versatility makes it a crucial precursor for the synthesis of compounds with potential biological activities, including antimicrobial and anticonvulsant properties. The synthesis route from 2,4-dichlorobenzoyl chloride and hydrazine hydrate is a common and efficient method for producing this important intermediate.

Reaction Mechanism and Stoichiometry

The synthesis of 2,4-dichlorobenzhydrazide from 2,4-dichlorobenzoyl chloride is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, leading to the formation of the hydrazide and hydrochloric acid as a byproduct.

Reaction:

C₇H₃Cl₃O + N₂H₄·H₂O → C₇H₆Cl₂N₂O + HCl + H₂O

The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the hydrochloric acid formed, which can otherwise protonate the hydrazine and reduce its nucleophilicity.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2,4-dichlorobenzhydrazide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichlorobenzoyl chloride | 209.48 | 10.47 g | 0.05 |

| Hydrazine hydrate (~64%) | 50.06 | 3.91 g (3.13 mL) | 0.05 |

| Ethanol (95%) | - | 50 mL | - |

| Triethylamine | 101.19 | 5.06 g (6.96 mL) | 0.05 |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 3.91 g (0.05 mol) of hydrazine hydrate in 25 mL of ethanol.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Addition of Acid Chloride: Dissolve 10.47 g (0.05 mol) of 2,4-dichlorobenzoyl chloride in 25 mL of ethanol and add this solution to the dropping funnel. Add the 2,4-dichlorobenzoyl chloride solution dropwise to the hydrazine hydrate solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

Addition of Base: After the complete addition of the acid chloride, add 5.06 g (0.05 mol) of triethylamine dropwise to the reaction mixture to neutralize the HCl formed.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, pour the mixture into 150 mL of cold distilled water with stirring. The white precipitate of 2,4-dichlorobenzhydrazide will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 25 mL) to remove any unreacted starting materials and salts.

-

Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at 60-70 °C. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure 2,4-dichlorobenzhydrazide.

Characterization and Analysis

The identity and purity of the synthesized 2,4-dichlorobenzhydrazide should be confirmed using various analytical techniques.

A. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands. Key peaks to look for include N-H stretching vibrations in the range of 3200-3400 cm⁻¹, a C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹, and C-Cl stretching vibrations in the fingerprint region.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. Expect to see signals for the aromatic protons and the -NH and -NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of a 2,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon and the aromatic carbons.

-

B. Physical Properties:

-

Melting Point: A sharp melting point is indicative of a pure compound. The literature value for the melting point of 2,4-dichlorobenzhydrazide should be consulted for comparison.

-

Appearance: The purified product should be a white to off-white crystalline solid.

Safety and Handling

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.

-

2,4-Dichlorobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[3][4][5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][4][5][6] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[3][4][5][6]

-

Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[7][8][9][10] It can cause severe skin burns and eye damage.[7][8][9] All handling of hydrazine hydrate must be conducted in a fume hood.[10] Wear appropriate PPE, including nitrile gloves and splash-proof goggles.[10] In case of inhalation, move the person to fresh air and seek immediate medical attention.[7][8][9]

-

Ethanol and Triethylamine: These are flammable liquids and should be kept away from open flames and other ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.[7][8] Hydrazine-containing waste should be collected in a designated, properly labeled container.[10]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2,4-dichlorobenzhydrazide.

Caption: Synthetic workflow for 2,4-Dichlorobenzhydrazide.

References

-

Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

- Bi, F., Song, D., Qin, Y., Liu, X., Teng, Y., Zhang, N., ... & Ma, S. (2019). Design, synthesis and biological evaluation of novel benzylhydrazine hydrochloride derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 27(14), 3179-3193.

- Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300.

- (2011). ONE-POT, REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM ALDEHYDES AND NITROALKANES. Organic Syntheses, 88, 169-175.

- Popiołek, Ł., Biernasiuk, A., & Malm, A. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481.

-

ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. 2,4-Dichlorobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. ehs.unm.edu [ehs.unm.edu]

A Comprehensive Technical Guide to the Thermal Stability Assessment of 2,4-Dichlorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Criticality of Thermal Stability in Pharmaceutical Intermediates

2,4-Dichlorobenzhydrazide is a chemical intermediate that may be utilized in the synthesis of various pharmaceutical compounds. The presence of a hydrazide functional group and a dichlorinated aromatic ring in its structure suggests the potential for thermal instability and exothermic decomposition under certain conditions. A comprehensive understanding of a compound's thermal behavior is paramount in drug development for several key reasons:

-

Safety: Uncontrolled exothermic decomposition can lead to runaway reactions, posing significant safety hazards in laboratory and manufacturing settings.

-

Process Development: Knowledge of decomposition temperatures and kinetics is essential for designing safe and robust synthetic processes, including reaction temperature control and drying operations.

-

Storage and Handling: Determining the safe storage temperature and identifying potential incompatibilities prevents degradation and ensures the long-term stability of the material.

-

Regulatory Compliance: Regulatory agencies require thorough characterization of the physicochemical properties of drug substances and intermediates, including their thermal stability.

This guide will focus on two primary thermo-analytical techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Fundamental Principles of Thermo-Analytical Techniques

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It provides information on thermal events such as melting, crystallization, and exothermic or endothermic decompositions. The data obtained from DSC can be used to determine the heat of decomposition and to perform kinetic analysis of the decomposition process.

Experimental Protocol for Thermal Hazard Assessment

The following section outlines a detailed, step-by-step methodology for the thermal analysis of a compound like 2,4-Dichlorobenzhydrazide.

Instrumentation and Sample Preparation

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements concurrently is highly recommended. This ensures that the mass change and heat flow data are collected under identical conditions.[4]

Sample Preparation:

-

Ensure the 2,4-Dichlorobenzhydrazide sample is homogenous and representative of the batch to be analyzed.

-

Accurately weigh 1-5 mg of the sample into a suitable crucible (e.g., aluminum, alumina). The use of a microbalance is essential for accurate measurements.

-

For DSC experiments, hermetically sealed crucibles are often used to contain any evolved gases and prevent evaporation of the sample before decomposition.

Thermogravimetric Analysis (TGA) Workflow

Step-by-Step TGA Protocol:

-

Place the prepared sample crucible and an empty reference crucible into the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.

-

Program the instrument to heat the sample at a linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition region (e.g., 400 °C).

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at each decomposition step.

Differential Scanning Calorimetry (DSC) Workflow

Step-by-Step DSC Protocol:

-

Place the sealed sample crucible and an empty sealed reference crucible into the DSC instrument.

-

Purge the furnace with an inert gas.

-

Dynamic Scan: Heat the sample at several different linear heating rates (e.g., 2, 5, 10, 20 °C/min). This is crucial for kinetic analysis. Record the heat flow as a function of temperature.

-

Isothermal Scan: Based on the results of the dynamic scans, select a temperature just below the onset of the exothermic decomposition. Hold the sample at this constant temperature and record the heat flow as a function of time. This can help to identify autocatalytic behavior.[5]

-

Analyze the DSC curves to determine the onset temperature of the exotherm, the peak temperature of the exotherm, and the total heat of decomposition (by integrating the area under the exothermic peak).

Data Interpretation and Kinetic Analysis: A Case Study Approach

As specific data for 2,4-Dichlorobenzhydrazide is unavailable, we will refer to a study on the thermal decomposition of Di(2,4-dichlorobenzoyl) Peroxide (DCBP) to illustrate the principles of data interpretation.[5][6]

Analysis of Dynamic DSC Data

The study on DCBP utilized dynamic DSC scans at different heating rates to determine the kinetic parameters of its decomposition.[5] A key observation was that the exothermic onset temperature increased with the heating rate, which is typical for kinetically controlled processes.

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Heat of Decomposition (J/g) |

| 2 | 95.8 | 105.2 | -1050 |

| 4 | 100.1 | 110.5 | -1065 |

| 6 | 102.5 | 113.8 | -1072 |

| 8 | 104.3 | 116.3 | -1080 |

| (Note: Data is illustrative and based on typical trends for such compounds.) |

Kinetic Modeling: The Friedman Iso-conversional Method

To gain a deeper understanding of the decomposition mechanism, iso-conversional kinetic models can be applied to the DSC data. The Friedman method is a "model-free" approach that allows for the determination of the activation energy (Ea) as a function of the extent of conversion (α).[5] This is particularly useful for complex reactions where the mechanism may change as the reaction progresses.

The Friedman equation is as follows:

ln(dα/dt) = ln[A * f(α)] - Ea / (R * T)

Where:

-

dα/dt is the rate of conversion

-

A is the pre-exponential factor

-

f(α) is the reaction model

-

Ea is the activation energy

-

R is the ideal gas constant

-

T is the absolute temperature

By plotting ln(dα/dt) against 1/T for a given conversion (α) at different heating rates, the activation energy can be determined from the slope of the resulting line. In the case of DCBP, the study indicated a complex decomposition process, with the activation energy varying with the extent of conversion, suggesting a multi-step or autocatalytic mechanism.[5]

Isothermal DSC and Autocatalysis

The study on DCBP also employed isothermal DSC experiments.[5] An autocatalytic reaction is one where a product of the reaction acts as a catalyst, leading to an acceleration of the reaction rate over time. In an isothermal DSC experiment, this is observed as a sigmoidal heat flow curve, where the rate of heat release is initially slow, accelerates to a maximum, and then decreases as the reactant is consumed. The confirmation of autocatalysis is critical for thermal hazard assessment, as it can lead to a rapid and unexpected increase in the rate of decomposition.[5]

Thermal Hazard Assessment and Safety Recommendations

Based on the data obtained from TGA and DSC, a comprehensive thermal hazard assessment can be performed. Key parameters to consider include:

-

Onset Temperature of Decomposition: This provides a preliminary indication of the upper safe operating temperature.

-

Heat of Decomposition: A high heat of decomposition suggests a more energetic and potentially hazardous decomposition.

-

Decomposition Kinetics: Understanding the activation energy and reaction model helps in predicting the rate of decomposition under different temperature conditions.

-

Autocatalytic Behavior: The presence of autocatalysis necessitates stricter temperature control and may require the use of inhibitors.

Based on these parameters, recommendations for the safe handling, storage, and processing of 2,4-Dichlorobenzhydrazide can be formulated.

Conclusion

A thorough evaluation of the thermal stability of 2,4-Dichlorobenzhydrazide is a critical step in its development and use as a pharmaceutical intermediate. While direct experimental data for this compound is currently limited, the application of standard thermo-analytical techniques such as TGA and DSC, coupled with robust kinetic analysis, can provide the necessary information for a comprehensive thermal hazard assessment. The methodologies and data interpretation strategies outlined in this guide, exemplified by the case study of a structurally related compound, provide a solid foundation for researchers and drug development professionals to ensure the safe and effective use of this and other novel chemical entities.

References

-

TA Instruments. (n.d.). Characterisation of Powders. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from [Link]

-

Zimmerman, B. D. (1974). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. Naval Ordnance Lab White Oak MD. Retrieved from [Link]

- Zhou, J., et al. (2024). Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP). Organic Process Research & Development.

- Wang, C., et al. (2022). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Journal of Loss Prevention in the Process Industries.

-

R Discovery. (2024). Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP). Retrieved from [Link]

-

PubChem. (n.d.). (2,4-Dichlorophenyl)hydrazine. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2016). Identify for DSC, TGA, DIL, TMA and cp Data. Retrieved from [Link]

- Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules.

- Chen, A. C., & van Duin, A. C. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A.

- Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server.

- Ali, S., et al. (2025).